2-(Bromomethyl)-3-isopropoxypyridine
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Overview
Description
2-(Bromomethyl)-3-isopropoxypyridine is an organic compound that belongs to the class of pyridines It is characterized by a bromomethyl group attached to the second carbon and an isopropoxy group attached to the third carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-isopropoxypyridine typically involves the bromination of 3-isopropoxypyridine. One common method is the reaction of 3-isopropoxypyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3-isopropoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction of the bromomethyl group can yield methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thio, and alkoxy derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridines.
Scientific Research Applications
2-(Bromomethyl)-3-isopropoxypyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is employed in the synthesis of functional materials with specific properties.
Biological Studies: The compound is used to study the interactions of pyridine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3-isopropoxypyridine involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to biological activity. The isopropoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)pyridine
- 3-(Bromomethyl)pyridine
- 2-(Bromomethyl)-3-methoxypyridine
- 2-(Bromomethyl)-4-isopropoxypyridine
Uniqueness
2-(Bromomethyl)-3-isopropoxypyridine is unique due to the presence of both bromomethyl and isopropoxy groups on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C9H12BrNO |
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Molecular Weight |
230.10 g/mol |
IUPAC Name |
2-(bromomethyl)-3-propan-2-yloxypyridine |
InChI |
InChI=1S/C9H12BrNO/c1-7(2)12-9-4-3-5-11-8(9)6-10/h3-5,7H,6H2,1-2H3 |
InChI Key |
SQCLOKNJWNZWAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(N=CC=C1)CBr |
Origin of Product |
United States |
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